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molecular formula C14H21NO4 B3125624 tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate CAS No. 327183-29-9

tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate

Cat. No. B3125624
M. Wt: 267.32 g/mol
InChI Key: VOZHLRKJFHTWIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07166632B2

Procedure details

2-(2′-Hydroxyethyl)-3-methoxy-N-tert-butoxycarbonyl-aniline (158 g, 0.59 mol) was added portionwise to a stirred solution of hydrogen bromide in acetic acid (30%, 1.7 L) at room temperature. The reaction was then heated to reflux for 4 h. The reaction mixture was cooled to room temperature, basified to pH 14 with aqueous sodium hydroxide solution (6 N) and extracted with dichloromethane (3×2 L). The organic extracts were combined, dried (magnesium sulphate) and evaporated to give the title compound as an orange oil (78 g, 92%); NMR (400 MHz, CDCl3) δH 2.99 (2H, t, J 8.5 Hz), 3.55 (2H, br s), 4.57 (2H, t, J 8.5 Hz), 6.19 (1H, d, J 7.5 Hz), 6.25 (2H, d, J 7.5 Hz), 6.92 (1H, t, J 8.0 Hz); IR νmax (Nujol)/cm−1 2853, 2610, 1544, 1462, 1262, 1234, 986 and 761.
Quantity
158 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.7 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
OC[CH2:3][C:4]1[C:17]([O:18][CH3:19])=[CH:16][CH:15]=[CH:14][C:5]=1[NH:6]C(OC(C)(C)C)=O.Br.[OH-].[Na+]>C(O)(=O)C>[O:18]1[C:17]2=[CH:16][CH:15]=[CH:14][C:5]([NH2:6])=[C:4]2[CH2:3][CH2:19]1 |f:2.3|

Inputs

Step One
Name
Quantity
158 g
Type
reactant
Smiles
OCCC1=C(NC(=O)OC(C)(C)C)C=CC=C1OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
1.7 L
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 h
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×2 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulphate)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
O1CCC=2C1=CC=CC2N
Measurements
Type Value Analysis
AMOUNT: MASS 78 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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